molecular formula C10H12N2O B13051141 6-Cyclopropyl-2-methylnicotinamide

6-Cyclopropyl-2-methylnicotinamide

Cat. No.: B13051141
M. Wt: 176.21 g/mol
InChI Key: NDHATTCWEDOZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-methylnicotinamide: is an organic compound belonging to the class of nicotinamides. It is characterized by the presence of a cyclopropyl group attached to the 6th position and a methyl group attached to the 2nd position of the nicotinamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylnicotinamide typically involves the cyclopropylation of a nicotinamide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of cyclopropylboronic acid and a suitable nicotinamide derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry: 6-Cyclopropyl-2-methylnicotinamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a modulator of enzymatic activity. It can be used to investigate the role of nicotinamide derivatives in various biochemical processes .

Medicine: Its structural features make it a candidate for the design of inhibitors or activators of specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyclopropyl and methyl groups contribute to its unique binding properties, allowing it to modulate the activity of the target molecules .

Comparison with Similar Compounds

Uniqueness: 6-Cyclopropyl-2-methylnicotinamide is unique due to the presence of both the cyclopropyl and methyl groups on the nicotinamide ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-cyclopropyl-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H12N2O/c1-6-8(10(11)13)4-5-9(12-6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

NDHATTCWEDOZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.